molecular formula C50H38N4 B12098760 4,5-Bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]phthalonitrile

4,5-Bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]phthalonitrile

Cat. No.: B12098760
M. Wt: 694.9 g/mol
InChI Key: ACWZCRCBTKBMGC-UHFFFAOYSA-N
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Description

4,5-Bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]phthalonitrile is a complex organic compound known for its unique photophysical properties. It is primarily used in the field of organic electronics, particularly in thermally activated delayed fluorescence (TADF) materials for organic light-emitting diodes (OLEDs). The compound’s structure allows it to exhibit high photoluminescence quantum yields and efficient charge-transporting capabilities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]phthalonitrile typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and automated purification systems are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4,5-Bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]phthalonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxides, while reduction results in the formation of reduced derivatives .

Scientific Research Applications

4,5-Bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]phthalonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4,5-Bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]phthalonitrile exerts its effects is primarily based on its ability to undergo thermally activated delayed fluorescence (TADF). This involves the reverse intersystem crossing from the triplet excited state to the singlet excited state, followed by radiative decay to the ground state, resulting in the emission of light. The molecular targets and pathways involved include the interaction with host materials in OLEDs, leading to efficient energy transfer and light emission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]phthalonitrile is unique due to its specific structural features that allow for high photoluminescence quantum yields and efficient charge-transporting capabilities. Its ability to function as a blue dopant material in TADF-OLED devices sets it apart from other similar compounds .

Properties

Molecular Formula

C50H38N4

Molecular Weight

694.9 g/mol

IUPAC Name

4,5-bis[4-(9,9-dimethylacridin-10-yl)phenyl]benzene-1,2-dicarbonitrile

InChI

InChI=1S/C50H38N4/c1-49(2)41-13-5-9-17-45(41)53(46-18-10-6-14-42(46)49)37-25-21-33(22-26-37)39-29-35(31-51)36(32-52)30-40(39)34-23-27-38(28-24-34)54-47-19-11-7-15-43(47)50(3,4)44-16-8-12-20-48(44)54/h5-30H,1-4H3

InChI Key

ACWZCRCBTKBMGC-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=C(C=C4)C5=C(C=C(C(=C5)C#N)C#N)C6=CC=C(C=C6)N7C8=CC=CC=C8C(C9=CC=CC=C97)(C)C)C

Origin of Product

United States

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